molecular formula C18H19ClN4O2S B2621186 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210642-65-1

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2621186
CAS RN: 1210642-65-1
M. Wt: 390.89
InChI Key: NGXSNQFUDROUFW-UHFFFAOYSA-N
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Description

The compound “2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C18H19ClN4O2S and a molecular weight of 390.89. It is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperazine ring, and a sulfonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines has been achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C18H19ClN4O2S. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and a sulfonyl group . The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” can be inferred from its molecular structure. The compound has a molecular weight of 390.89 g/mol . Other computed properties include a topological polar surface area of 101 Ų, a complexity of 726, and a covalently-bonded unit count of 1 .

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-13-6-7-14(19)12-17(13)26(24,25)23-10-8-22(9-11-23)18-20-15-4-2-3-5-16(15)21-18/h2-7,12H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXSNQFUDROUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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